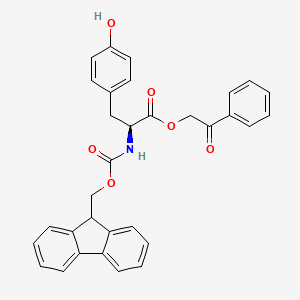
Fmoc-Tyr-OPAC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Tyr-OPAC: is a derivative of tyrosine, a naturally occurring amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of tyrosine, and an orthogonal protecting group (OPAC) on the phenolic hydroxyl group. This dual protection allows for selective deprotection and subsequent functionalization, making it a valuable tool in the synthesis of complex peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr-OPAC typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of tyrosine is protected using a suitable protecting group such as phenacyl.
Phosphorylation of the Hydroxyl Group: The phenolic hydroxyl group of tyrosine is phosphorylated using di-t-butyl N,N-diethylphosphoramidite in the presence of a catalyst like 1H-tetrazole.
Introduction of the Fmoc Group: The amino group of tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N-methylmorpholine (NMM).
Deprotection of the Carboxyl Group: The phenacyl protecting group is removed by zinc reduction in acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Tyr-OPAC undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OPAC group can be selectively removed under acidic conditions.
Coupling Reactions: The deprotected amino group can participate in peptide bond formation using coupling reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).
Phosphorylation Reactions: The phenolic hydroxyl group can be phosphorylated using phosphoramidites
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for OPAC removal.
Coupling: BOP, DIC, and N-hydroxybenzotriazole (HOBt).
Phosphorylation: Di-t-butyl N,N-diethylphosphoramidite and 1H-tetrazole
Major Products:
Deprotected Tyrosine Derivatives: Resulting from the removal of protecting groups.
Peptide Chains: Formed through coupling reactions with other amino acids.
Phosphorylated Tyrosine Derivatives: Resulting from phosphorylation reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Tyr-OPAC is widely used in solid-phase peptide synthesis (SPPS) for the preparation of phosphopeptides. These phosphopeptides are crucial for studying protein phosphorylation, a key regulatory mechanism in cellular processes .
Biology: In biological research, this compound is used to synthesize peptides that mimic phosphorylated proteins. These peptides are used to investigate signal transduction pathways and protein-protein interactions .
Medicine: Phosphopeptides synthesized using this compound are used in the development of diagnostic tools and therapeutic agents. They are employed in the study of diseases such as cancer, where protein phosphorylation plays a significant role .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to facilitate the selective introduction of phosphate groups makes it valuable for the development of targeted therapies .
Wirkmechanismus
Mechanism: The primary mechanism of action of Fmoc-Tyr-OPAC involves its role as a protected tyrosine derivative in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, while the OPAC group protects the phenolic hydroxyl group, allowing for selective deprotection and functionalization .
Molecular Targets and Pathways: this compound itself does not have direct biological targets. the peptides synthesized using this compound can target various proteins and enzymes involved in signal transduction pathways, such as kinases and phosphatases .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr-OPAC but with a tert-butyl group protecting the phenolic hydroxyl group.
Fmoc-Tyr(PO3Bzl2)-OH: A derivative with benzyl groups protecting the phosphate group.
Fmoc-Tyr(PO3H2)-OH: A derivative with a free phosphate group
Uniqueness: this compound is unique due to its orthogonal protecting group strategy, which allows for selective deprotection and functionalization.
Eigenschaften
Molekularformel |
C32H27NO6 |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C32H27NO6/c34-23-16-14-21(15-17-23)18-29(31(36)38-20-30(35)22-8-2-1-3-9-22)33-32(37)39-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,34H,18-20H2,(H,33,37)/t29-/m0/s1 |
InChI-Schlüssel |
FRAFYHPZVMXONI-LJAQVGFWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


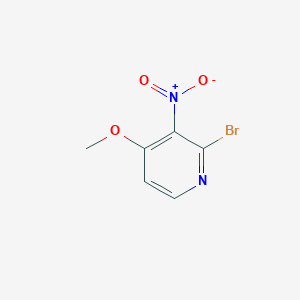
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)


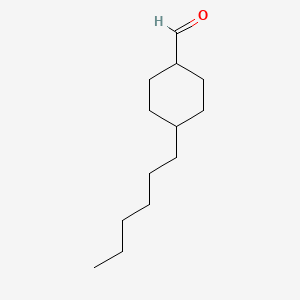
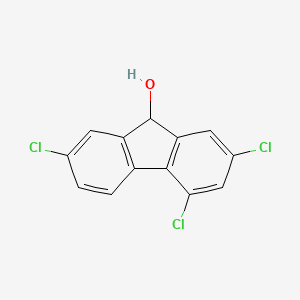

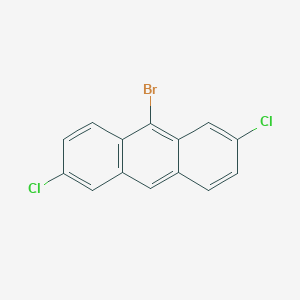
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)

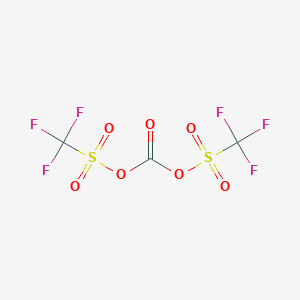
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
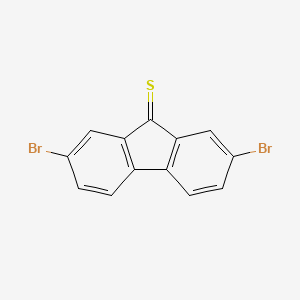
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
